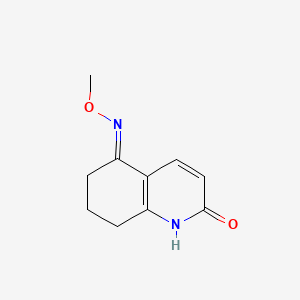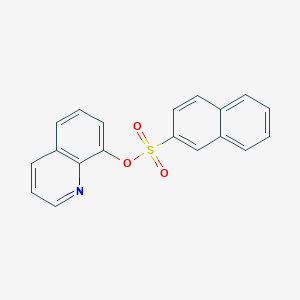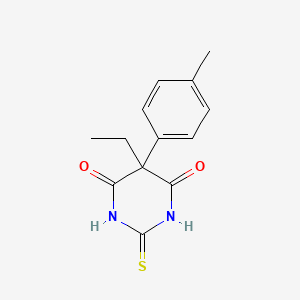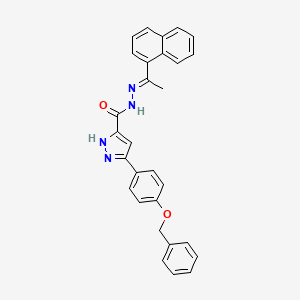
N(2,2,2-Tri-CL-1(((2,4-DI-ME-anilino)carbothioyl)amino)ET)hexadecanamide hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(2,2,2-Tri-CL-1(((2,4-DI-ME-anilino)carbothioyl)amino)ET)hexadecanamide hydrate is a complex organic compound with the molecular formula C27H46Cl3N3O2S This compound is notable for its unique structure, which includes multiple chlorine atoms and a long hexadecanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(2,2,2-Tri-CL-1(((2,4-DI-ME-anilino)carbothioyl)amino)ET)hexadecanamide hydrate typically involves multiple steps:
Formation of the Anilino Derivative: The initial step involves the reaction of 2,4-dimethylaniline with a suitable chlorinating agent to introduce the chlorine atoms. This reaction is usually carried out under controlled temperature conditions to ensure selective chlorination.
Carbothioylation: The chlorinated aniline derivative is then reacted with a carbothioylating agent, such as thiophosgene, to form the carbothioylated intermediate. This step requires careful handling due to the toxicity of thiophosgene.
Amidation: The final step involves the reaction of the carbothioylated intermediate with hexadecanamide under basic conditions to form the desired compound. This reaction is typically carried out in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle hazardous reagents.
化学反応の分析
Types of Reactions
N(2,2,2-Tri-CL-1(((2,4-DI-ME-anilino)carbothioyl)amino)ET)hexadecanamide hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.
科学的研究の応用
N(2,2,2-Tri-CL-1(((2,4-DI-ME-anilino)carbothioyl)amino)ET)hexadecanamide hydrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N(2,2,2-Tri-CL-1(((2,4-DI-ME-anilino)carbothioyl)amino)ET)hexadecanamide hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((4-METHOXYANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE: This compound has a similar structure but with a methoxyanilino group instead of a dimethylanilino group.
2,4-DI-CL-N-(2,2,2-TRI-CL-1-(((2,5-DI-MEO-ANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE: Another similar compound with different substituents on the anilino group.
Uniqueness
N(2,2,2-Tri-CL-1(((2,4-DI-ME-anilino)carbothioyl)amino)ET)hexadecanamide hydrate is unique due to its specific combination of chlorine atoms and the long hexadecanamide chain, which imparts distinct chemical and biological properties.
特性
CAS番号 |
308101-52-2 |
|---|---|
分子式 |
C27H46Cl3N3O2S |
分子量 |
583.1 g/mol |
IUPAC名 |
N-[2,2,2-trichloro-1-[(2,4-dimethylphenyl)carbamothioylamino]ethyl]hexadecanamide;hydrate |
InChI |
InChI=1S/C27H44Cl3N3OS.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(34)32-25(27(28,29)30)33-26(35)31-23-19-18-21(2)20-22(23)3;/h18-20,25H,4-17H2,1-3H3,(H,32,34)(H2,31,33,35);1H2 |
InChIキー |
FIJUHSGNKGGVHQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)C)C.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B11992730.png)
![7-isopentyl-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992734.png)
![N-phenyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B11992742.png)


![4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11992760.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11992763.png)


![(2E)-3-(2-chlorophenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}prop-2-enamide](/img/structure/B11992773.png)
![Methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)benzoate](/img/structure/B11992777.png)
![N-[(5E)-5-(1-methylpyridin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11992779.png)
